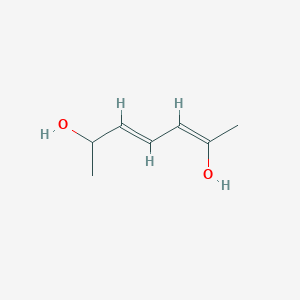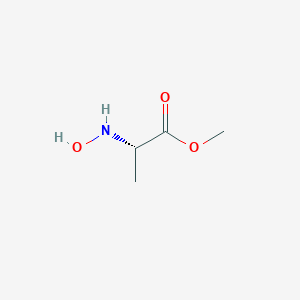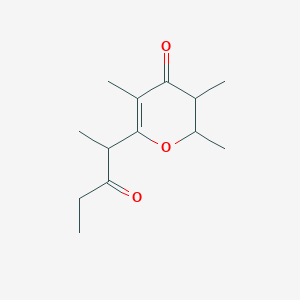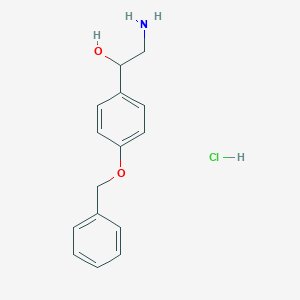
2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride, also known as Atenolol, is a beta-blocker medication that is commonly used to treat high blood pressure, angina, and other cardiovascular diseases. Atenolol works by blocking the effects of adrenaline on the heart, reducing the heart rate and blood pressure. In recent years, Atenolol has gained attention in scientific research due to its potential therapeutic applications beyond cardiovascular diseases.
Mechanism Of Action
2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride works by selectively blocking the beta-adrenergic receptors in the heart and blood vessels. This reduces the effects of adrenaline on the body, leading to a reduction in heart rate and blood pressure. By reducing the workload on the heart, 2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride can help to prevent heart attacks and other cardiovascular complications.
Biochemical and Physiological Effects:
2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride has a number of biochemical and physiological effects on the body. It reduces the heart rate and blood pressure, which can lead to a reduction in the workload on the heart. It also reduces the release of renin from the kidneys, which can help to lower blood pressure. 2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride has been shown to have minimal effects on lipid and glucose metabolism, making it a safe choice for patients with diabetes or high cholesterol.
Advantages And Limitations For Lab Experiments
2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride has a number of advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a reliable tool for researchers. It has a long half-life, allowing for sustained effects over a period of time. However, 2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride also has some limitations for use in lab experiments. It is a relatively specific drug, only targeting beta-adrenergic receptors, which may limit its usefulness in certain studies. Additionally, it can have off-target effects on other systems in the body, which may confound results in some experiments.
Future Directions
There are a number of potential future directions for research on 2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride. One area of interest is in the treatment of post-traumatic stress disorder (PTSD). 2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride has been shown to reduce the physical symptoms of anxiety, which may make it a useful tool for patients with PTSD. Another area of interest is in the treatment of chronic pain. 2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride has been shown to reduce pain sensitivity in animal models, suggesting that it may have potential as a pain medication. Finally, 2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride may have potential applications in the treatment of certain types of cancer. Recent studies have shown that beta-blockers like 2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride may be effective in reducing the growth and spread of certain types of cancer cells.
Synthesis Methods
2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride can be synthesized through a multi-step process, starting with the reaction of p-methoxybenzyl chloride with 2-aminoethanol to form 2-amino-1-(4-methoxybenzyl)ethanol. This intermediate is then reacted with 4-bromobenzophenone to form 2-amino-1-(4-phenylmethoxyphenyl)ethanone. Finally, the ethanone is reduced with sodium borohydride to form 2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride hydrochloride.
Scientific Research Applications
2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride has been studied for its potential therapeutic applications in a variety of fields beyond cardiovascular diseases. One area of research is in the treatment of anxiety disorders. 2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride has been shown to reduce anxiety symptoms by blocking the effects of adrenaline on the body, which can lead to a reduction in heart rate and other physical symptoms of anxiety.
Another area of research is in the treatment of migraine headaches. 2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride has been shown to be effective in reducing the frequency and severity of migraine headaches by blocking the release of certain neurotransmitters that are involved in the development of migraines.
properties
CAS RN |
110039-04-8 |
|---|---|
Product Name |
2-Amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride |
Molecular Formula |
C15H18ClNO2 |
Molecular Weight |
279.76 g/mol |
IUPAC Name |
2-amino-1-(4-phenylmethoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C15H17NO2.ClH/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12;/h1-9,15,17H,10-11,16H2;1H |
InChI Key |
BNSKYCZSTLVGFH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CN)O.Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CN)O.Cl |
synonyms |
2-AMINO-1-(4-BENZYLOXYPHENYL)ETHANOL HYDROCHLORIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




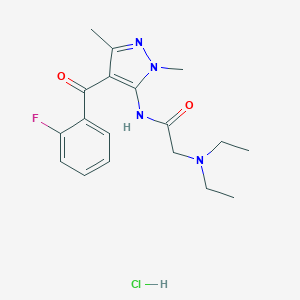

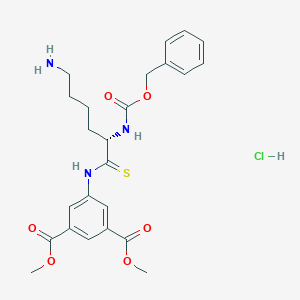
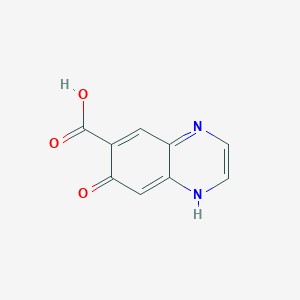
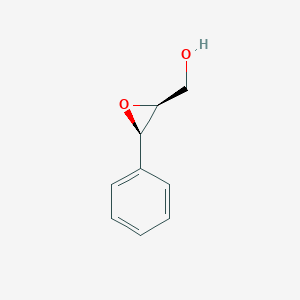

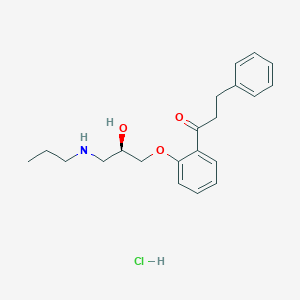
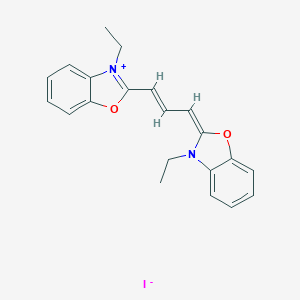
![2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B24914.png)
